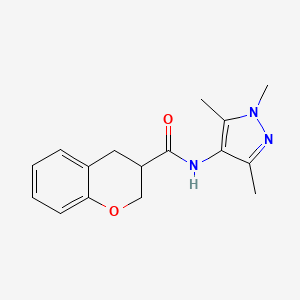
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as TPCA-1, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications in various diseases. TPCA-1 belongs to the class of pyrazole derivatives and has been shown to exhibit potent anti-inflammatory and anti-tumor activities.
作用機序
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide exerts its pharmacological effects by inhibiting the activity of the NF-κB pathway, which is a key regulator of cell survival, proliferation, and inflammation. N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide binds to the active site of the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. By inhibiting the activity of the IKK complex, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide prevents the phosphorylation and degradation of IκB proteins, which in turn inhibits the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.
Biochemical and Physiological Effects:
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory and anti-tumor activities by inhibiting the activity of the NF-κB pathway. In cancer, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide induces apoptosis and inhibits tumor growth by blocking the transcription of target genes involved in cell survival and proliferation. In inflammation, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide inhibits the production of pro-inflammatory cytokines by blocking the activation of the NF-κB pathway.
実験室実験の利点と制限
The advantages of using N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in lab experiments include its potent and selective inhibition of the NF-κB pathway, which makes it a valuable tool for studying the role of NF-κB in various biological processes. The limitations of using N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide include its potential off-target effects, which may affect the interpretation of experimental results.
将来の方向性
For the research on N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide include the development of more potent and selective inhibitors of the NF-κB pathway, as well as the investigation of the potential therapeutic applications of N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in various diseases, including cancer, inflammation, and autoimmune disorders. Additionally, the development of new drug delivery systems for N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide may enhance its therapeutic efficacy and reduce potential side effects.
合成法
The synthesis of N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide involves the reaction of 1,3,5-trimethylpyrazole with 3,4-dihydro-2H-chromene-3-carboxylic acid chloride in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide in high purity.
科学的研究の応用
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In cancer, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of cell survival, proliferation, and inflammation. Inhibition of the NF-κB pathway by N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to induce apoptosis and inhibit tumor growth in various cancer cell lines and animal models.
In inflammation, N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), by blocking the activation of the NF-κB pathway. N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to exhibit potent anti-inflammatory activity in various animal models of inflammation, including rheumatoid arthritis and sepsis.
特性
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-10-15(11(2)19(3)18-10)17-16(20)13-8-12-6-4-5-7-14(12)21-9-13/h4-7,13H,8-9H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGWLTHVTPUHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

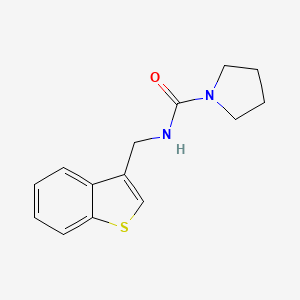

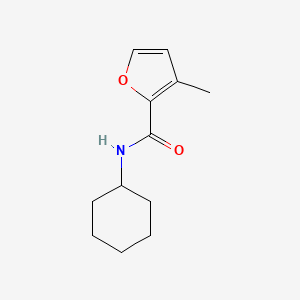


![2-[2-(2,6-difluorophenyl)-2-hydroxyethyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione](/img/structure/B7565499.png)
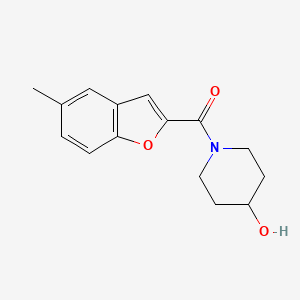

![5-(4-Chlorophenyl)-3-[3-(5,6-dimethylbenzimidazol-1-yl)-2-hydroxypropyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7565526.png)
![1-methyl-N-[(4-methylsulfonylphenyl)methyl]-5-pyrrol-1-ylpyrazole-4-carboxamide](/img/structure/B7565553.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B7565554.png)
![4-[1-(2,6-Difluorophenyl)ethyl]piperazin-2-one](/img/structure/B7565558.png)
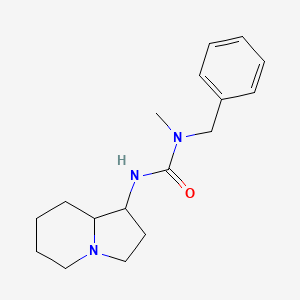
![1-[(4-Fluorophenyl)methyl]-4-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]pyrazole](/img/structure/B7565565.png)